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Compound of Interest

(2-Phenyloxazol-4-
Compound Name:
yl)methanamine

cat. No.: B1370681

An In-Depth Technical Guide to (2-Phenyloxazol-4-yl)methanamine: Properties, Synthesis,
and Applications in Drug Discovery

Introduction

The oxazole motif is a cornerstone in medicinal chemistry, forming the structural core of
numerous biologically active compounds.[1] Its unique electronic properties and ability to
participate in hydrogen bonding make it a valuable scaffold in the design of therapeutic agents.
[1] (2-Phenyloxazol-4-yl)methanamine, in particular, represents a versatile building block,
combining the rigidity of the phenyl-oxazole system with the reactive potential of a primary
aminomethyl group. This guide, intended for researchers, chemists, and drug development
professionals, provides a comprehensive overview of the molecular properties, synthesis,
characterization, and potential applications of this important chemical entity. As a Senior
Application Scientist, the focus here is not merely on protocols but on the underlying scientific
rationale, ensuring a robust and reproducible understanding of this compound's chemistry and
utility.

Part 1: Molecular Profile and Physicochemical
Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its
successful application in research and development. (2-Phenyloxazol-4-yl)methanamine is a
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relatively small molecule, but its structural features—a terminal primary amine, a central
oxazole heterocycle, and a phenyl substituent—dictate its reactivity, solubility, and potential for
biological interactions.

The primary amine (pKa ~9-10) serves as a key interaction point, capable of forming salts and
acting as a hydrogen bond donor. The oxazole ring is an aromatic, electron-rich system that
can engage in Tt-stacking interactions, while the nitrogen and oxygen atoms can act as
hydrogen bond acceptors. The phenyl group provides a lipophilic domain, influencing the
molecule's overall solubility and potential for hydrophobic interactions with biological targets.

Core Physicochemical Data

Property Value Source

Molecular Formula C10H10N20 PubChem|[2]
Molecular Weight 174.20 g/mol PubChem[2]
CAS Number 408352-90-9 PubChem|[2]

(2-phenyl-1,3-oxazol-4-
IUPAC Name ] PubChem|[2]
yl)methanamine

1-(2-Phenyl-1,3-oxazol-4-
Synonyms yl)methanamine, 2-Phenyl-4- PubChem[2]

oxazolemethanamine

Molecular Structure Diagram

Caption: 2D structure of (2-Phenyloxazol-4-yl)methanamine.

Part 2: Synthesis and Purification Workflow

The synthesis of substituted oxazoles is a well-established field of organic chemistry. A reliable
route to (2-Phenyloxazol-4-yl)methanamine can be adapted from literature precedents for
similar structures, such as the reaction of a bromoacetyl precursor with an amide.[3] The
following protocol outlines a logical and robust synthetic approach.

Proposed Synthetic Pathway
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The synthesis can be envisioned as a two-step process starting from a protected amino acid
derivative, which provides the aminomethyl backbone, followed by cyclization with a benzamide
precursor to form the 2-phenyloxazole ring. This approach offers good control over the
introduction of the functional groups.

Caption: Proposed synthetic workflow for (2-Phenyloxazol-4-yl)methanamine.

Experimental Protocol: Synthesis

Causality Statement: This protocol is designed for high fidelity and scalability. The use of Boc
protection for the amine prevents side reactions, and the choice of a mild cyclodehydration
agent minimizes degradation. The final deprotection under acidic conditions is a standard, high-
yielding procedure.

o Step 1: Acylation of Serine Derivative.

o To a solution of N-Boc-L-serine methyl ester (1.0 eq) in dichloromethane (DCM) at 0 °C,
add pyridine (1.2 eq).

o Slowly add benzoyl chloride (1.1 eq) dropwise.
o Allow the reaction to warm to room temperature and stir for 12 hours.
o Monitor reaction completion by TLC.

o Upon completion, wash the reaction mixture sequentially with 1M HCI, saturated NaHCOs
solution, and brine.

o Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure to yield the crude N-benzoyl intermediate.

o Step 2: Cyclodehydration to form the Oxazole Ring.

o Self-Validation Check: This step is critical. The reaction must be conducted under
anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis
of the dehydrating agent.

o Dissolve the crude intermediate from Step 1 in anhydrous THF.
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o Cool the solution to -78 °C.
o Slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq).

o Stir at -78 °C for 1 hour, then allow to warm to room temperature and stir for an additional
4 hours.

o Carefully quench the reaction by slowly adding it to a stirred, saturated solution of
NaHCOs at 0 °C.

o Extract the product with ethyl acetate, wash with brine, dry over Na=S0Oa4, and concentrate.

e Step 3: Boc Deprotection.

[¢]

Dissolve the crude protected oxazole in DCM.

o Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.
o Monitor deprotection by TLC.

o Concentrate the reaction mixture under reduced pressure.

o Redissolve the residue in ethyl acetate and wash with saturated NaHCOs to neutralize
excess acid.

o Extract the aqueous layer with ethyl acetate. Combine organic layers, wash with brine, dry
over Na2S0Oa4, and concentrate to yield the crude final product.

Experimental Protocol: Purification

e Column Chromatography.
o Adsorb the crude product onto a small amount of silica gel.

o Load onto a silica gel column packed in a suitable solvent system (e.g., a gradient of O-
10% methanol in dichloromethane). The polarity is chosen to effectively separate the polar
amine product from less polar impurities.

o Elute the column and collect fractions, monitoring by TLC.
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o Combine fractions containing the pure product and concentrate under reduced pressure.

e Salt Formation (Optional, for stability and handling).

o Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate.

o Add a solution of HCI in ether (1.1 eq) dropwise with stirring.

o The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether,

and dry under vacuum.

Part 3: Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and

structure of the synthesized compound. Each technique provides a piece of the puzzle, and

together they create a self-validating system of proof.

Summary of Expected Analytical Data

Technique

Expected Result

1H NMR (400 MHz, CDClIs)

6 ~7.9-8.1 (m, 2H, Ar-H), 6 ~7.4-7.6 (m, 4H, Ar-
H + Oxazole-H), 6 ~3.9 (s, 2H, CH2), 8 ~1.6 (br
s, 2H, NH2)

13C NMR (100 MHz, CDCls)

0 ~162 (C=N), 6 ~150 (Ar-C), & ~138 (Oxazole-
C), & ~130 (Ar-CH), 6 ~128 (Ar-CH), 6 ~127 (Ar-
C), & ~126 (Ar-CH), 6 ~38 (CH-2)

Calculated for C10H1:N20* [M+H]*: 175.0866;

ESI-MS

Found: 175.08XX

>95% (e.g., C18 column, mobile phase A: 0.1%
HPLC Purity TFAin H20, B: 0.1% TFA in ACN, gradient

elution, UV detection at 254 nm)

Protocol: NMR Sample Preparation and Analysis

e Accurately weigh ~5-10 mg of the purified compound.
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Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-de) in a clean, dry
NMR tube.

Acquire 1H, 13C, and 2D spectra (e.g., COSY, HSQC) to confirm connectivity and assign all
signals. The causality for running 2D NMR is to unambiguously link protons to their attached
carbons (HSQC) and to adjacent protons (COSY), providing definitive structural proof.

Part 4: Potential Applications in Drug Discovery

The (2-Phenyloxazol-4-yl)methanamine scaffold is a "privileged structure,” a molecular

framework that is capable of binding to multiple, unrelated biological targets. Its derivatives

have shown promise in a variety of therapeutic areas.

Enzyme Inhibition: The core structure is related to known inhibitors of enzymes like
monoamine oxidase (MAQO), which are targets for neurodegenerative diseases like
Parkinson's.[3] The primary amine can interact with key active site residues, while the
phenyl-oxazole body can occupy hydrophobic pockets.

Anti-Inflammatory Agents: Similar heterocyclic structures, such as benzimidazoles, are
known to inhibit inflammatory pathways, for instance by modulating TNF-a production or NF-
KB signaling.[4][5]

Kinase Inhibition: The general structure shares features with scaffolds used in the
development of kinase inhibitors for oncology, where the heterocycle acts as a hinge-binding
motif.[6]

Metabolic Diseases: Oxazole derivatives have been investigated as insulin sensitivity
enhancers for the treatment of Type Il Diabetes.[7]
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(2-Phenyloxazol-4-yl)methanamine Scaffold

Primary Amine Oxazole Ring Phenyl Group
(H-bond donor, Salt formation) (H-bond acceptor, t-stacking) (Hydrophobic interactions)

Potential Therapeutic Targets

Monoamine Oxidase (MAO) Protein Kinases Inflammatory Pathways (NF-kB)
(Parkinson's Disease) (Oncology) (Anti-inflammatory)

Click to download full resolution via product page
Caption: Relationship between molecular features and potential therapeutic targets.

Part 5: Safety, Handling, and Storage

Ensuring laboratory safety is paramount. Based on available safety data sheets for this and
structurally related compounds, (2-Phenyloxazol-4-yl)methanamine should be handled as a
hazardous chemical.[8]

Hazards:
o Causes skin irritation and serious eye irritation.[9]
e May cause respiratory irritation.[9]

» Corrosive material; ingestion can cause severe damage.[8]

Protocol: Safe Handling and Emergency Procedures

e Engineering Controls: Always handle this compound inside a certified chemical fume hood to
avoid inhalation of dust or vapors.[8] An eye wash station and safety shower must be readily
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accessible.[10]

o Personal Protective Equipment (PPE):

o Wear nitrile gloves, a flame-retardant lab coat, and splash-proof safety goggles or a face
shield.[10]

e Handling:

o Avoid generating dust.

o Wash hands thoroughly after handling.[8]

o Keep away from strong oxidizing agents.[8]
» Emergency Procedures:

o Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty
of water for at least 15 minutes.[8]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and seek immediate medical attention.[8]

o Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek
immediate medical attention.[8]

o Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or physician
immediately.[8]

» Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Storing
under an inert atmosphere is recommended for long-term stability.[8]

Conclusion

(2-Phenyloxazol-4-yl)methanamine is more than just a chemical compound; it is a versatile
tool for the modern medicinal chemist. Its straightforward synthesis, combined with the rich
biological potential of the 2-phenyloxazole scaffold, makes it an attractive starting point for
discovery programs targeting a wide range of diseases. This guide provides the foundational
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knowledge and practical protocols necessary for researchers to confidently synthesize,
characterize, and utilize this valuable molecule in their quest for the next generation of
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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